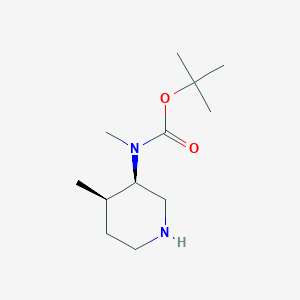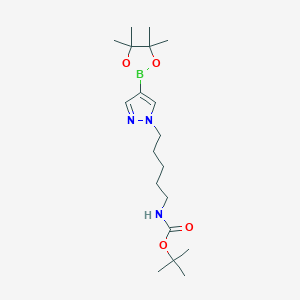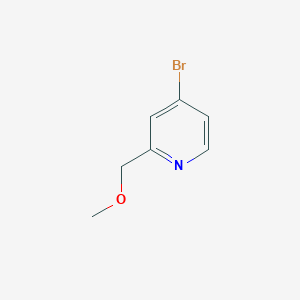![molecular formula C7H3BrClNS B1396924 3-Bromo-5-chlorothieno[2,3-c]pyridine CAS No. 1326715-11-0](/img/structure/B1396924.png)
3-Bromo-5-chlorothieno[2,3-c]pyridine
Vue d'ensemble
Description
“3-Bromo-5-chlorothieno[2,3-c]pyridine” is a chemical compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in literature . For instance, 4-Amino-3-bromothieno[3,2-c]pyridines were synthesized by ArSN reaction by C4-chloro replacement with cyclic amines in compound 1 in the presence of K2CO3 at 90°C in 1,4-dioxane/acetone .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-chlorothieno[2,3-c]pyridine” has been analyzed using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
The predicted density of “3-Bromo-5-chlorothieno[2,3-c]pyridine” is 1.849±0.06 g/cm3 . The predicted boiling point is 355.2±37.0 °C .Applications De Recherche Scientifique
Substituent Effect on Absorption and Fluorescence Properties
Research has shown that derivatives of thieno[3, 2-c]pyridine, which can be synthesized using 3-bromo-4-chlorothieno[3,2-c]pyridine, exhibit varying fluorescence properties based on the substituent effects. This is significant for the development of materials with specific optical properties (Chavan, Toche, & Chavan, 2017).
Synthesis and Fluorescence Behavior of Thieno[3, 2-c]pyridine Derivatives
Another study focused on synthesizing and studying the fluorescence behavior of thieno[3, 2-c]pyridine derivatives, highlighting the importance of donor-acceptor substituent on their properties. This research is pivotal in the field of fluorescent materials (Toche & Chavan, 2013).
Halogenation of Thieno[2,3-b]pyridine
The direct halogenation of thieno[2,3-b]pyridine has been explored, providing various halogenated derivatives, including 3-bromo derivatives. These derivatives are crucial intermediates in organic synthesis (Klemm, Merrill, Lee, & Klopfenstein, 1974).
Synthesis of Formylated Chlorothieno[2,3-b]pyridine Derivatives
Research on the synthesis of formylated chlorothieno[2,3-b]pyridine derivatives by reaction with N-protected 3-acetyl-2-aminothiophenes has been conducted. These findings contribute to the development of new chemical entities (Abdelwahab, Hanna, & Kirsch, 2017).
Synthesis of Novel 3-Acetyl-2-aminothiophenes
A method for synthesizing 4-chlorothieno[2,3-b]pyridine derivatives has been established, which is significant for creating new compounds in material science and pharmaceutical research (Abdelwahab, Hanna, & Kirsch, 2016).
Synthesis and Biological Evaluation of Acyclic Pyridine C-Nucleosides
Although not directly involving 3-Bromo-5-chlorothieno[2,3-c]pyridine, related compounds have been synthesized and evaluated for potential biological activity. This research demonstrates the broader scope of pyridine derivatives in biological applications (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Propriétés
IUPAC Name |
3-bromo-5-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-2-10-7(9)1-4(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVERNCDUQSJREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)SC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorothieno[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)


![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)






![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)